molecular formula C6H12AlNO3 B1614966 Triethanolamine aluminum CAS No. 21863-06-9

Triethanolamine aluminum

Cat. No.: B1614966
CAS No.: 21863-06-9
M. Wt: 173.15 g/mol
InChI Key: IRMOUQGSNFXEJH-UHFFFAOYSA-N
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Description

Triethanolamine aluminum is a compound formed by the coordination of triethanolamine with aluminum ionsIt is widely used in various industrial applications due to its ability to act as a chelating agent, surfactant, and pH adjuster .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine aluminum can be synthesized through the reaction of triethanolamine with aluminum salts. One common method involves dissolving aluminum chloride in water and then adding triethanolamine to the solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where aluminum salts and triethanolamine are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration, distillation, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Triethanolamine aluminum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethanolamine aluminum has a wide range of applications in scientific research, including:

    Chemistry: Used as a complexing agent in analytical chemistry for the determination of aluminum ions.

    Biology: Employed in the preparation of buffer solutions and as a stabilizer for enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of triethanolamine aluminum involves the coordination of triethanolamine with aluminum ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity and stability. The hydroxyl groups in triethanolamine also play a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its three hydroxyl groups, which enhance its ability to form stable complexes with aluminum ions. This property makes it more effective in various applications compared to its analogs with fewer hydroxyl groups .

Properties

CAS No.

21863-06-9

Molecular Formula

C6H12AlNO3

Molecular Weight

173.15 g/mol

IUPAC Name

2,8,9-trioxa-5-aza-1-aluminabicyclo[3.3.3]undecane

InChI

InChI=1S/C6H12NO3.Al/c8-4-1-7(2-5-9)3-6-10;/h1-6H2;/q-3;+3

InChI Key

IRMOUQGSNFXEJH-UHFFFAOYSA-N

SMILES

C(C[O-])N(CC[O-])CC[O-].[Al+3]

Canonical SMILES

C1CO[Al]2OCCN1CCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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